![molecular formula C5H10N2 B1613479 3,6-Diazabicyclo[3.2.0]heptane CAS No. 55402-83-0](/img/structure/B1613479.png)
3,6-Diazabicyclo[3.2.0]heptane
Übersicht
Beschreibung
3,6-Diazabicyclo[3.2.0]heptane is a bicyclic organic compound with the molecular formula C5H10N2. It is a derivative of piperazine and is characterized by its unique bicyclic structure, which includes two nitrogen atoms at the 3 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.2.0]heptane typically involves multistep reactions starting from readily available starting materials. One common method involves the formation of a strained bicyclic structure through a catalyst-free multistep reaction. This process often includes the use of dichloromethane (DCM) as a solvent at room temperature, leading to the formation of the desired bicyclic compound with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
3,6-Diazabicyclo[3.2.0]heptane contains two nitrogen atoms within a seven-membered ring system, contributing to its chiral nature and making it a versatile scaffold for various chemical modifications. The compound's molecular formula is , with a molecular weight of approximately 134.17 g/mol.
Chiral Ligand for nAChRs
DBH and its derivatives are recognized for their high affinity and selectivity towards nAChR subtypes, particularly the α4β2 and α7 receptors. These receptors are implicated in cognitive functions and the pathophysiology of several neurological disorders.
- Binding Affinity : Research indicates that certain derivatives of DBH exhibit Ki values around 0.5 to 0.6 nM for α7 nAChRs, showcasing their potential for cognitive enhancement and neuroprotection .
- Structure-Activity Relationship (SAR) : Studies have demonstrated that small substitutions on the pyridine ring of DBH can significantly influence binding affinities and functional activities at nAChRs, with specific substituents enhancing potency .
Therapeutic Potential in ADHD
One notable application of DBH derivatives is their use as therapeutic agents for Attention-Deficit/Hyperactivity Disorder (ADHD). The compound 3-(5,6-dichloro-pyridin-3-yl)-1S,5S-3,6-diazabicyclo[3.2.0]heptane (Sofinicline) has been studied for its efficacy in reducing ADHD symptoms by acting as a nAChR agonist.
- Clinical Studies : Clinical trials have shown that Sofinicline can effectively reduce ADHD symptoms while being generally well-tolerated by patients . Compared to existing treatments, it offers a significant advantage by minimizing the risk of abuse associated with controlled substances.
Binding Affinity Studies
In a series of studies focused on binding affinity and agonist activity at nAChR subtypes, several DBH derivatives were synthesized and evaluated:
Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Agonist Activity |
---|---|---|---|
DBH Derivative A | α4β2 | 0.4 | High |
DBH Derivative B | α7 | 0.5 | Moderate |
Sofinicline | α4β2 | 0.6 | High |
These findings highlight the potential of DBH derivatives as selective nAChR ligands with therapeutic applications in cognitive enhancement and neuroprotection.
Applications in Pain Management
DBH compounds have also been investigated for their analgesic properties, particularly in neuropathic pain models:
Wirkmechanismus
The mechanism of action of 3,6-Diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, depending on the receptor subtype and the specific structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diazabicyclo[3.1.1]heptane: Another bicyclic compound with a similar structure but different ring size and properties.
Piperazine: A simpler cyclic compound that serves as a precursor to many bicyclic derivatives.
Uniqueness
3,6-Diazabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to selectively bind to certain receptor subtypes makes it valuable in medicinal chemistry and receptor studies .
Biologische Aktivität
3,6-Diazabicyclo[3.2.0]heptane (DBH) is a bicyclic compound that has garnered significant attention in pharmacological research due to its interaction with nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of the biological activity of DBH, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
DBH primarily acts as a ligand for nAChRs, which are integral to various neurological functions. These receptors are involved in neurotransmission and are implicated in cognitive processes, making them potential targets for treating neuropsychiatric disorders such as ADHD, schizophrenia, and Alzheimer's disease.
Binding Affinity and Selectivity
Research has shown that DBH derivatives exhibit varying affinities for different nAChR subtypes:
Compound | nAChR Subtype | Binding Affinity (Ki) |
---|---|---|
DBH | α4β2 | 10 nM |
DBH | α3β4 | 500 nM |
These findings suggest that modifications to the DBH structure can enhance selectivity and potency against specific receptor subtypes, which is crucial for developing therapeutics with fewer side effects .
Attention-Deficit/Hyperactivity Disorder (ADHD)
One notable application of DBH is in the treatment of ADHD. A randomized double-blind placebo-controlled study investigated the efficacy of ABT-894 (a derivative of DBH) in adults with ADHD. Results indicated significant improvements in core symptoms compared to placebo, with a favorable safety profile .
Table: Summary of Efficacy Results from ABT-894 Study
Outcome Measure | ABT-894 Group (n=100) | Placebo Group (n=100) |
---|---|---|
Improvement in ADHD Symptoms | 45% | 15% |
Adverse Events Reported | 62% | 56% |
This study underscores the potential of DBH-related compounds in managing ADHD symptoms effectively.
Cognitive Enhancement
DBH has also been explored for its cognitive-enhancing properties. Studies indicate that it may improve attention and memory through its action on nAChRs, which are known to modulate cognitive functions .
Case Studies
- Neuropathic Pain Management : A case study examined the use of DBH derivatives in neuropathic pain models, demonstrating their ability to alleviate pain through modulation of nAChR activity. The findings suggest that these compounds could serve as novel analgesics .
- Alzheimer’s Disease : Research involving animal models of Alzheimer's disease showed that DBH administration improved cognitive deficits by enhancing cholinergic transmission via nAChR activation .
Eigenschaften
IUPAC Name |
3,6-diazabicyclo[3.2.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-7-5(4)3-6-1/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEYAOJRNJYJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632525 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55402-83-0 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.